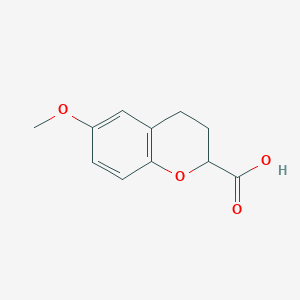

6-Methoxychroman-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIMOLJFMUBRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxychroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including vitamin E. The specific analogue, 6-Methoxychroman-2-carboxylic acid, is a valuable building block in the synthesis of a variety of pharmacologically relevant molecules. Its stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a key consideration for its application in drug discovery and development. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, detailing the underlying chemical principles and offering practical, step-by-step protocols.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available commercial reagents. The proposed strategy involves three key transformations:

-

Ortho-formylation of 4-methoxyphenol: This initial step introduces an aldehyde group at the position ortho to the hydroxyl group, creating the necessary functionality for subsequent ring formation. The Reimer-Tiemann reaction is a classic and effective method for this transformation.

-

Chromene ring formation via Knoevenagel-Doebner condensation: The resulting 2-hydroxy-5-methoxybenzaldehyde is then reacted with malonic acid in the presence of a base. This reaction proceeds through a Knoevenagel condensation to form a cinnamic acid derivative, which then undergoes an intramolecular cyclization to yield 6-methoxychromone-2-carboxylic acid.

-

Catalytic hydrogenation to the chroman ring: The final step involves the selective reduction of the double bond in the pyran ring of the chromone intermediate to afford the desired saturated chroman structure.

This pathway is advantageous due to the use of well-established reactions and the availability of the starting materials. Furthermore, it offers opportunities for the introduction of chirality, which will be discussed in a later section.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

The initial step involves the ortho-formylation of 4-methoxyphenol. The Reimer-Tiemann reaction is a well-established method for this purpose, utilizing chloroform and a strong base to generate a dichlorocarbene intermediate that selectively attacks the electron-rich aromatic ring at the ortho position to the hydroxyl group.[1]

Reaction Mechanism: Reimer-Tiemann Reaction

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

| Parameter | Value |

| Starting Material | 4-Methoxyphenol |

| Reagents | Chloroform, Sodium Hydroxide |

| Solvent | Water |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 2-3 hours |

| Reported Yield | ~79% |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water.

-

Add 4-methoxyphenol to the solution and heat the mixture to 60-70 °C with vigorous stirring.

-

Slowly add chloroform to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at 60-70 °C for an additional hour.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

The product can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of 6-Methoxychromone-2-carboxylic acid

The second stage of the synthesis involves the formation of the chromone ring. The Knoevenagel-Doebner condensation provides an efficient route by reacting the synthesized 2-hydroxy-5-methoxybenzaldehyde with malonic acid.[2][3] The reaction is typically catalyzed by a base, such as pyridine with a catalytic amount of piperidine.

Reaction Mechanism: Knoevenagel-Doebner Condensation

Caption: Key steps in the Knoevenagel-Doebner condensation for chromone synthesis.

Experimental Protocol: Synthesis of 6-Methoxychromone-2-carboxylic acid

| Parameter | Value |

| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde |

| Reagents | Malonic Acid, Pyridine, Piperidine |

| Solvent | Pyridine |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-85% |

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde and malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 3: Synthesis of this compound

The final step is the reduction of the C2-C3 double bond of the chromone ring to yield the desired chroman. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.[4][5][6] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this purpose.

Reaction Mechanism: Catalytic Hydrogenation

Caption: Simplified representation of catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Starting Material | 6-Methoxychromone-2-carboxylic acid |

| Reagents | Hydrogen gas, 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Reaction Temperature | Room Temperature |

| Reaction Pressure | 1-4 atm (or as per available hydrogenation apparatus) |

| Reaction Time | 6-12 hours |

| Expected Yield | >90% |

Procedure:

-

In a hydrogenation vessel, dissolve 6-methoxychromone-2-carboxylic acid in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization if necessary.

Considerations for Asymmetric Synthesis

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This can be achieved through several strategies:

-

Chiral Resolution: The racemic product can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization.

-

Asymmetric Catalysis: An enantioselective approach can be employed during the synthesis. For instance, an asymmetric intramolecular oxy-Michael addition can be used to construct the chiral chroman ring directly.[7][8] This often involves the use of chiral organocatalysts, such as cinchona alkaloids or proline derivatives, to induce stereoselectivity.[9][10]

The choice of strategy will depend on the specific requirements of the research and the scalability of the process.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, three-step sequence involving ortho-formylation, Knoevenagel-Doebner condensation, and catalytic hydrogenation. This guide provides a detailed framework for researchers to undertake this synthesis, with an emphasis on the underlying chemical principles and practical experimental procedures. The adaptability of this route to asymmetric synthesis further enhances its utility for the preparation of enantiomerically pure compounds for applications in medicinal chemistry and drug discovery.

References

- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. DSpace [open.bu.edu]

- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. [PDF] Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. | Semantic Scholar [semanticscholar.org]

- 9. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. New advances in asymmetric organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Methoxychroman-2-carboxylic acid

Introduction

6-Methoxychroman-2-carboxylic acid is a key heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its rigid, bicyclic structure, combined with the electronic properties imparted by the methoxy and carboxylic acid functional groups, makes it a valuable scaffold in drug discovery. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core starting materials, reaction mechanisms, and detailed experimental protocols, offering insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical disconnection points, suggesting a variety of potential starting materials and synthetic strategies. The most common disconnections are at the C2-C3 and C4-O bonds of the chroman ring, leading to precursors that can be cyclized, and at the C-O bond of the methoxy group, suggesting a late-stage methylation.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary families of starting materials: substituted phenols and their derivatives, which undergo cyclization with a three-carbon synthon, and pre-formed chroman rings that are subsequently functionalized.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into two main strategies: construction of the chroman ring system from acyclic precursors and modification of a pre-existing chroman or coumarin scaffold.

Pathway 1: Cyclization of Phenolic Precursors

This is a widely employed and versatile approach that typically involves the reaction of a substituted phenol with a suitable three-carbon electrophile.

Starting Material 1: 4-Methoxyphenol

The reaction of 4-methoxyphenol with an α,β-unsaturated carboxylic acid or its ester, such as acrylic acid or ethyl acrylate, under acidic conditions is a direct method to construct the chroman ring.

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst-15, is crucial for protonating the α,β-unsaturated system, thereby activating it for nucleophilic attack by the phenol. The use of a solid acid catalyst simplifies the workup procedure as it can be easily filtered off.

-

Reaction Conditions: The reaction is typically heated to promote the intramolecular cyclization, which forms the dihydropyranone ring. Subsequent reduction of the carbonyl group at the 4-position and hydrolysis of the ester (if used) yields the desired carboxylic acid.

Starting Material 2: 2'-Hydroxyacetophenones

A classic and highly effective method involves the Claisen-type condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, followed by cyclization.[1]

Causality Behind Experimental Choices:

-

Base-Catalyzed Condensation: A strong base, such as sodium ethoxide or sodium methoxide, is used to deprotonate the methyl group of the 2'-hydroxyacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the ester groups of the dialkyl oxalate.[1]

-

Acid-Catalyzed Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the chromone ring. Subsequent hydrolysis of the remaining ester group yields the chromone-2-carboxylic acid.[1] The chromone can then be selectively reduced to the corresponding chroman.

Caption: Workflow for the synthesis from 4-Methoxyphenol.

Pathway 2: Modification of Chromone and Coumarin Scaffolds

This strategy leverages commercially available or readily synthesized chromone or coumarin derivatives, which are then converted to the target this compound.

Starting Material 3: Chromone-2-carboxylic acids

The synthesis can start from a substituted chromone-2-carboxylic acid, which can be prepared via methods like the Baker-Venkataraman rearrangement followed by cyclization.[1] The double bond in the chromone ring is then selectively reduced.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: A common method for the reduction of the C2-C3 double bond of the chromone is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This method is often highly efficient and selective.

-

Microwave-Assisted Synthesis: Recent advancements have utilized microwave-assisted synthesis to significantly reduce reaction times and improve yields for the preparation of chromone-2-carboxylic acids.[3][4]

Starting Material 4: Coumarin-3-carboxylic acids

Coumarin-3-carboxylic acids can also serve as precursors. These can be synthesized from the corresponding 2-hydroxyacetophenones.[5] The conversion to the chroman system involves a decarboxylative Michael addition.[5]

Caption: Workflow for the synthesis from Chromone-2-carboxylic acid.

Quantitative Data Summary

| Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Reference |

| 5'-Bromo-2'-hydroxyacetophenone | Ethyl oxalate, EtONa, HCl | Microwave, 120°C, 15 min | 87% | [3][4] |

| (R)-methyl chromanone-2-carboxylates | 5% Pd/C, H₂, cat. HCl, MeOH | Room temperature | - | [2] |

| 2-hydroxyacetophenones | - | - | - | [5] |

| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | N-alkyl amines | - | - | [6] |

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid[3][4]

This protocol describes the synthesis of a substituted chromone-2-carboxylic acid, a key intermediate for this compound.

Materials:

-

5′-bromo-2′-hydroxyacetophenone

-

Ethyl oxalate

-

Sodium ethoxide (EtONa)

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

In a microwave reactor vessel, combine 5′-bromo-2′-hydroxyacetophenone (1 equivalent) and ethyl oxalate (2 equivalents).

-

Add a solution of sodium ethoxide (2 equivalents) in ethanol.

-

Seal the vessel and heat the mixture in a microwave reactor at 120°C for 10 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 3 mL of 1 M HCl to the mixture.

-

Heat the mixture again in the microwave reactor at 120°C for 5 minutes.

-

Cool the reaction mixture. The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-bromochromone-2-carboxylic acid.

Protocol 2: Catalytic Hydrogenation of Chromone-2-carboxylic acid[2]

This protocol outlines the reduction of the chromone double bond to form the chroman ring.

Materials:

-

Substituted chromone-2-carboxylic acid methyl ester

-

Palladium on carbon (5% Pd/C)

-

Methanol (MeOH)

-

Catalytic amount of Hydrochloric acid (HCl)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the substituted chromone-2-carboxylic acid methyl ester in methanol in a hydrogenation flask.

-

Add a catalytic amount of 5% Pd/C and a catalytic amount of HCl.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl chroman-2-carboxylate.

-

Hydrolyze the ester using a base like lithium hydroxide (LiOH) in a mixture of THF, methanol, and water to yield the final this compound.

Conclusion

The synthesis of this compound can be achieved through several effective routes, with the choice of starting material and methodology depending on factors such as availability of precursors, desired scale, and required purity. The cyclization of phenolic precursors offers a direct and versatile approach, while the modification of existing chromone or coumarin scaffolds provides a reliable alternative. The advent of techniques like microwave-assisted synthesis has further optimized these processes, leading to higher yields and shorter reaction times. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics and other advanced materials.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Methoxychroman-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxychroman-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the chroman scaffold, which forms the core of various biologically active molecules, including Vitamin E, its analogues are frequently explored as building blocks for novel therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of any chemical research, ensuring the identity, purity, and stability of the compound . This guide provides a detailed, multi-technique spectroscopic protocol for the definitive characterization of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Our approach emphasizes not just the data, but the causal logic behind spectral interpretation, offering a self-validating framework for analysis.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's key structural features. This compound comprises a bicyclic chroman core, a methoxy substituent on the aromatic ring, and a carboxylic acid group at the C2 position, which is a chiral center. Each functional group provides a unique spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

The following sections will detail how each spectroscopic technique interrogates different aspects of this structure, culminating in a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The expected chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms (oxygen) and aromatic systems.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | ~12.0 | Singlet (broad) | 1H | Acidic proton, highly deshielded, position is concentration-dependent.[1] |

| H5 | ~6.85 | d | 1H | Aromatic proton ortho to the ring oxygen, deshielded. |

| H7 | ~6.75 | dd | 1H | Aromatic proton meta to both methoxy and ring oxygen. |

| H8 | ~6.70 | d | 1H | Aromatic proton ortho to the methoxy group. |

| H2 | ~4.80 | dd | 1H | Proton at the chiral center, deshielded by both the ring oxygen and the carboxylic acid group. |

| OCH₃ | ~3.75 | s | 3H | Methoxy group protons, characteristic singlet. |

| H4 (axial/equatorial) | ~2.80 | m | 2H | Methylene protons adjacent to the aromatic ring. |

| H3 (axial/equatorial) | ~2.20 | m | 2H | Methylene protons adjacent to the chiral center. |

Note: Chemical shifts are predictions based on data for similar chroman derivatives and are typically recorded in CDCl₃ or DMSO-d₆. The exact values and multiplicities can vary.[2][3][4]

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a map of the carbon skeleton.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carboxyl) | ~175-180 | Carbonyl carbon of a carboxylic acid, highly deshielded.[1][5] |

| C6 | ~155 | Aromatic carbon attached to the electron-donating methoxy group. |

| C8a | ~148 | Aromatic carbon attached to the ring oxygen. |

| C4a | ~122 | Aromatic carbon at the ring junction. |

| C5, C7, C8 | ~115-118 | Aromatic carbons bearing protons. |

| C2 | ~75 | Chiral carbon attached to two oxygen atoms. |

| OCH₃ | ~55.8 | Methoxy carbon.[6] |

| C4 | ~28 | Aliphatic carbon adjacent to the aromatic ring. |

| C3 | ~24 | Aliphatic carbon adjacent to C2. |

Note: These are estimated values. The correlation of specific signals to specific atoms is definitively achieved using 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.

-

¹H NMR Acquisition: Acquire a standard one-pulse spectrum. A typical spectral width is -2 to 12 ppm. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A typical spectral width is 0 to 200 ppm. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment if necessary.

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key IR Absorptions

The IR spectrum of this compound is dominated by features from the carboxylic acid and the substituted benzene ring.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, Sharp |

| ~1610, ~1500 | C=C stretch | Aromatic Ring | Medium |

| 1200-1300 | C-O stretch | Carboxylic Acid & Aryl Ether | Strong |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |

The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often partially obscuring the aliphatic C-H stretches.[1][7] This, combined with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, is a definitive indicator of the carboxylic acid group.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns offer structural clues.

Interpretation of Mass Spectra

Using an ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.

Expected m/z Values for this compound (C₁₁H₁₂O₄, MW: 208.21 g/mol )

| Ion | Mode | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | Positive | 209.0757 | Protonated molecular ion. |

| [M+Na]⁺ | Positive | 231.0577 | Sodium adduct, common in ESI. |

| [M-H]⁻ | Negative | 207.0608 | Deprotonated molecular ion. |

| [M-COOH]⁺ | Positive | 163.0753 | Loss of the carboxylic acid group (45 Da).[9] |

HRMS is critical for trustworthiness; observing an ion with an m/z value matching the calculated formula to within a few parts per million (ppm) provides very strong evidence for the compound's elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

-

Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the molecular ion and any significant adducts or fragments. If using an HRMS instrument (e.g., TOF or Orbitrap), compare the measured exact mass to the theoretical mass to confirm the elemental formula.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Interpretation of the UV-Vis Spectrum

The chromophore in this compound is the methoxy-substituted benzene ring fused to the pyran ether. This system is expected to show characteristic absorption bands in the UV region. The electronic transitions are typically π → π* transitions of the aromatic system. Based on data for similar chromene and coumarin derivatives, absorption maxima (λ_max) can be predicted.[10][11]

Predicted UV-Vis Absorption

| Solvent | Predicted λ_max (nm) | Transition Type |

|---|

| Methanol or Ethanol | ~280-290 nm | π → π* |

The position and intensity of the absorption can be subtly influenced by the solvent polarity. This technique is particularly valuable for quantitative analysis (e.g., using the Beer-Lambert law) once the compound's identity is confirmed.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Holistic Data Integration: A Self-Validating System

No single technique provides a complete picture. The power of this multi-faceted approach lies in the convergence of evidence, creating a self-validating system.

-

MS provides the molecular formula (C₁₁H₁₂O₄).

-

IR confirms the presence of key functional groups: carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and an aryl ether (C-O stretch).

-

¹³C NMR confirms the carbon count (11 distinct signals) and types (carbonyl, aromatic, aliphatic, methoxy).

-

¹H NMR confirms the proton count (12 protons), their environments, and, crucially, their connectivity through spin-spin coupling, assembling the molecular framework.

-

UV-Vis confirms the presence of the aromatic chromophore.

Together, these data points unequivocally lead to the structure of this compound, leaving no room for ambiguity.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It may cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry place.[13]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. GCMS Section 6.12 [people.whitman.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jk-sci.com [jk-sci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Methoxychroman-2-carboxylic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] Its ability to probe the chemical environment of individual atomic nuclei allows for the unambiguous determination of molecular connectivity and stereochemistry.[3][4] This guide offers a comprehensive analysis of 6-Methoxychroman-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the chroman scaffold in biologically active molecules.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, instead focusing on the causal relationships between the molecule's structure and its NMR spectral features. We will explore the rationale behind experimental choices, provide a detailed interpretation of both ¹H and ¹³C NMR spectra, and ground our analysis in the fundamental principles of the technique.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the structure of this compound is presented below with standard IUPAC numbering. This numbering scheme will be used consistently throughout the analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of 6-Methoxychroman-2-carboxylic Acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Methoxychroman-2-carboxylic acid, a molecule of interest in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies for the characterization of this and structurally related compounds.

Introduction: The Analytical Imperative for this compound

This compound belongs to the chroman family, a class of heterocyclic compounds widely investigated for their diverse biological activities. The accurate and sensitive determination of its molecular weight, structure, and purity is paramount for its application in drug discovery and development. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone analytical technique for the comprehensive characterization of such molecules. This guide will delve into the practical and theoretical aspects of analyzing this compound using modern mass spectrometry techniques, with a focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | Inferred from structure |

| Molecular Weight | 208.21 g/mol | Inferred from structure |

| Structure | A chroman ring system with a methoxy group at the 6-position and a carboxylic acid group at the 2-position. | Inferred from name |

The presence of a carboxylic acid moiety makes the molecule acidic and thus amenable to analysis in negative ion mode ESI, where it will readily deprotonate to form the [M-H]⁻ ion. The aromatic methoxy group and the chroman ring system are the primary sites for fragmentation upon collision-induced dissociation (CID).

Experimental Workflow: From Sample to Spectrum

A meticulously planned experimental workflow is critical for obtaining high-quality, reproducible mass spectrometric data.

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxychroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Pivotal Role of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's behavior in various biological and pharmaceutical contexts, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility and stability of 6-Methoxychroman-2-carboxylic acid, a heterocyclic compound with a chroman scaffold that is of significant interest in medicinal chemistry.[1][2]

This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first explore the theoretical underpinnings of solubility and stability as they pertain to the unique structural features of this compound. Subsequently, we will present detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system. Finally, we will discuss the interpretation of this data in the broader context of drug development.

Part 1: Solubility Profile of this compound

The solubility of a compound is its ability to form a homogeneous mixture with a solvent. For a solid dissolving in a liquid, this is the maximum concentration that can be achieved at a given temperature to form a saturated solution. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar and non-polar characteristics, making its solubility profile nuanced. The carboxylic acid group is polar and capable of hydrogen bonding, while the chroman ring system is largely non-polar.

Predicted Solubility Profile

Based on its structure, a qualitative prediction of solubility in common laboratory solvents can be made:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group suggests some solubility in these solvents. Aqueous solubility is expected to be highly pH-dependent; in basic media, the formation of the more soluble carboxylate salt will significantly enhance solubility.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents due to their ability to accept hydrogen bonds and their high dielectric constants.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar carboxylic acid group, very low solubility is expected in non-polar solvents.

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable means to ascertain the saturation concentration of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, Hexane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Dilution & Filtration: Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Filter the diluted sample through a 0.45 µm syringe filter.

-

Quantification: Analyze the filtered sample using a validated HPLC method to determine the concentration of the dissolved compound.[4]

Data Presentation:

The quantitative solubility data should be summarized in a clear, structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | |||

| pH 7.4 Buffer | 25 | |||

| 0.1 M HCl | 25 | |||

| 0.1 M NaOH | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| DMSO | 25 | |||

| Hexane | 25 |

Visualization of Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile of this compound

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is fundamental to ensuring its safety and efficacy.[5][6] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[7][8][9]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[5][9] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary degradation products not relevant to real-time stability.[7]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[10]

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

If no degradation is observed, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for a defined period (e.g., 1, 2, 4, 8 hours).[10]

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Store at room temperature, protected from light, for a defined period (e.g., 12 hours).[10]

-

At appropriate time points, withdraw an aliquot, dilute, and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[10]

-

After exposure, dissolve the sample, dilute, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

-

Data Presentation:

The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 hours | 60 | |||

| 0.1 M NaOH | 8 hours | 60 | |||

| 3% H₂O₂ | 12 hours | Room Temp | |||

| Thermal (Solid) | 48 hours | 80 | |||

| Photolytic | As per ICH Q1B | As per chamber | |||

| Control | 48 hours | Room Temp |

Visualization of Stability Testing Workflow:

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate the parent compound from any degradation products, ensuring that the assay of the active ingredient is accurate and that impurities can be quantified.[11]

Protocol: HPLC Method Development

Objective: To develop a reversed-phase HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, range, accuracy, precision, and robustness.

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive characterization of the solubility and stability of this compound is not merely an academic exercise; it is a critical step in the risk assessment and strategic planning of its development as a potential therapeutic agent. The data generated from the protocols outlined in this guide will provide invaluable insights into:

-

Feasibility of Formulations: Solubility data will dictate the choice of excipients and the type of formulation (e.g., oral, parenteral).

-

Prediction of In Vivo Behavior: Aqueous solubility at physiological pH is a key determinant of oral absorption.

-

Manufacturing and Storage Conditions: Stability data will inform the necessary precautions during synthesis, purification, and storage to prevent degradation.

-

Shelf-Life Determination: The results of long-term stability studies, guided by the findings of forced degradation, will establish the expiry date of the final drug product.

By adhering to the principles of scientific integrity and employing robust, validated methodologies, researchers can confidently advance this compound through the development pipeline, armed with a thorough understanding of its fundamental physicochemical properties.

References

- 1. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. longdom.org [longdom.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. usp.org [usp.org]

The Multifaceted Biological Activities of 6-Methoxychroman-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 6-methoxychroman-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that underpin the investigation of this promising class of compounds. We will explore their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, providing not only a summary of their effects but also a rationale for the experimental designs used to elucidate their mechanisms of action.

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman ring system, a core component of vitamin E (α-tocopherol), is recognized as a "privileged structure" in medicinal chemistry. Its inherent antioxidant properties, stemming from the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals, make it an attractive scaffold for the development of novel therapeutic agents. The derivatization of the chroman core, particularly at the 2-position with a carboxylic acid moiety and substitution on the aromatic ring, allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group at the 6-position, in particular, has been shown to modulate the electronic properties of the aromatic ring, influencing the compound's antioxidant potential and its interaction with biological targets. This guide will focus specifically on the biological activities of these this compound derivatives, providing a comprehensive overview of their therapeutic promise.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. A variety of synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and the ability to introduce diverse functional groups.

Microwave-Assisted Synthesis of the Chroman Core

A common and efficient method for the synthesis of the chroman-2-carboxylic acid core involves a microwave-assisted reaction. This approach offers significant advantages over traditional heating methods, including reduced reaction times, higher yields, and often, a cleaner reaction profile.

Rationale for Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products that can occur with prolonged heating. This is particularly advantageous for multi-step syntheses where efficiency is paramount.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic Acid

This protocol, adapted from a published procedure for a related chromone, illustrates the principles of microwave-assisted synthesis that can be applied to the synthesis of the chroman core with appropriate modifications to the starting materials and subsequent reduction steps.[1]

-

Reaction Setup: In a microwave-transparent vessel, combine 5'-bromo-2'-hydroxyacetophenone (1 equivalent) and ethyl oxalate (1.2 equivalents) in absolute ethanol.

-

Base Addition: Add sodium ethoxide (1.2 equivalents) to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

-

Hydrolysis: After cooling, add 1 M hydrochloric acid to the reaction mixture and continue irradiation at 120°C for a further 10 minutes to facilitate hydrolysis of the ester.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield the desired chromone-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Note: To obtain the this compound, the corresponding 2'-hydroxy-5'-methoxyacetophenone would be used as the starting material, and a subsequent reduction step would be required to convert the chromone to a chroman.

Synthesis of Amide Derivatives

To explore structure-activity relationships, the carboxylic acid group is often converted to a variety of amides. This can be achieved through standard coupling reactions.

Experimental Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: Dissolve the this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a wide range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These fundamental activities underpin their potential in more complex disease models, including neurodegenerative diseases and cancer.

Antioxidant Activity

The antioxidant capacity of these derivatives is a cornerstone of their therapeutic potential. The 6-methoxy group, being an electron-donating group, can enhance the hydrogen-donating ability of the phenolic hydroxyl group (if present) or modulate the overall redox potential of the molecule.

Causality in Experimental Choice: A battery of in vitro antioxidant assays is employed to provide a comprehensive assessment of the antioxidant mechanism. No single assay can fully capture the complex nature of antioxidant activity. Therefore, using multiple assays with different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) provides a more robust and reliable evaluation.

Experimental Protocols for In Vitro Antioxidant Assays [2]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the antioxidant.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

After 6 minutes, measure the absorbance at 734 nm.

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of the test compound to 300 µL of the FRAP reagent.

-

Measure the absorbance at 593 nm after 4 minutes. The antioxidant capacity is determined from a standard curve of FeSO₄.

-

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. This compound derivatives have been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Mechanism of Action: Inhibition of NF-κB Signaling

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives have been shown to inhibit this process.[2]

Experimental Protocol: NF-κB Inhibition Assay in RAW 264.7 Macrophages [3]

-

Cell Culture and Treatment: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 6-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Western Blot Analysis: Perform Western blotting on the nuclear and cytoplasmic fractions. Probe the membranes with antibodies against the p65 subunit of NF-κB to assess its translocation to the nucleus. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure the purity of the fractions.

-

Luciferase Reporter Assay (for transcriptional activity):

-

Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.

-

Pre-treat the transfected cells with the test compound for 1 hour, followed by stimulation with LPS for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Diagram: NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Neuroprotective Activity

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. The antioxidant and anti-inflammatory properties of this compound derivatives make them promising candidates for the treatment of neurodegenerative diseases.

Mechanism of Action: Attenuation of Oxidative Stress-Induced Neuronal Cell Death

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to neuronal damage and apoptosis. This compound derivatives can protect neurons by directly scavenging ROS and by modulating intracellular signaling pathways involved in cell survival.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

Rationale for Cell Line Choice: PC12 cells, derived from a rat pheochromocytoma, are a widely used model for neuronal studies because they differentiate into neuron-like cells upon treatment with nerve growth factor (NGF) and are susceptible to oxidative stress-induced apoptosis.

-

Cell Culture and Differentiation: Culture PC12 cells in DMEM supplemented with horse serum and fetal bovine serum. For differentiation, treat the cells with NGF (50-100 ng/mL) for 5-7 days.

-

Induction of Oxidative Stress: Pre-treat the differentiated PC12 cells with various concentrations of the test compound for 1-2 hours. Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.

-

Cell Viability Assay (MTT Assay): After 24 hours of treatment, assess cell viability using the MTT assay. Add MTT solution to the cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Measurement of Intracellular ROS: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. Pre-load the cells with DCFH-DA before inducing oxidative stress. Measure the fluorescence intensity using a fluorescence microplate reader.

Diagram: Neuroprotective Workflow

Caption: Experimental workflow for assessing the neuroprotective effects of this compound derivatives.

Anticancer Activity

The role of oxidative stress and chronic inflammation in the initiation and progression of cancer is well-established. Consequently, compounds with both antioxidant and anti-inflammatory properties are of significant interest as potential anticancer agents.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise anticancer mechanisms of this compound derivatives are still under investigation, related compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects may be linked to their ability to modulate ROS levels and inhibit pro-survival signaling pathways like NF-κB.

Experimental Protocol: Anticancer Activity in Human Cancer Cell Lines

Rationale for Cell Line Choice: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is used to assess the spectrum of activity and potential selectivity of the compounds.

-

Cell Culture: Culture the desired cancer cell lines in their appropriate growth media.

-

Cytotoxicity Assay (MTT or SRB Assay): Seed the cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the test compound for 48-72 hours. Assess cell viability using the MTT or sulforhodamine B (SRB) assay.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treat the cells with the test compound at its IC₅₀ concentration. After 24-48 hours, stain the cells with Annexin V-FITC and propidium iodide (PI). Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Treat the cells with the test compound. After 24 hours, fix the cells in ethanol and stain the DNA with propidium iodide. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the chroman ring and the modifications of the carboxylic acid group.

| Position of Substitution | Substituent | Effect on Activity | Reference |

| 6 | Methoxy (-OCH₃) | Generally enhances antioxidant and anti-inflammatory activity. | [4] |

| 2 (Carboxylic Acid) | Amide derivatives | Potency can be modulated by the nature of the amine. For example, N-phenylamides with electron-withdrawing groups like -Cl or -CF₃ on the phenyl ring have shown potent NF-κB inhibitory activity. | [5] |

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their inherent antioxidant properties, coupled with their demonstrated anti-inflammatory, neuroprotective, and potential anticancer activities, make them attractive candidates for further investigation.

Future research in this area should focus on:

-

Elucidation of specific molecular targets: Identifying the precise protein targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate the design of more potent and selective inhibitors.

-

In vivo efficacy studies: While in vitro studies have shown significant promise, the efficacy of these compounds needs to be validated in relevant animal models of disease.

-

Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these derivatives is essential for their progression towards clinical development.

By continuing to explore the rich chemistry and biology of the this compound scaffold, the scientific community can unlock its full therapeutic potential for the treatment of a wide range of human diseases.

References

- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preliminary Anti-inflammatory Screening of 6-Methoxychroman-2-carboxylic acid: A Technical Guide

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant objective in drug discovery. This technical guide outlines a comprehensive preliminary screening strategy for evaluating the anti-inflammatory potential of a novel compound, 6-Methoxychroman-2-carboxylic acid. The proposed workflow integrates a series of robust in-vitro and in-vivo assays designed to assess the compound's effects on key inflammatory mediators and pathways, providing a foundational dataset for further development. This guide emphasizes the scientific rationale behind the experimental design, detailed step-by-step protocols, and data interpretation to ensure scientific integrity and reproducibility.

Introduction: Rationale for Screening this compound

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a methoxy group and a carboxylic acid moiety at specific positions on the chroman ring, as in this compound, presents an intriguing candidate for anti-inflammatory activity. The methoxy group may modulate the compound's metabolic stability and lipophilicity, while the carboxylic acid provides a potential site for interaction with biological targets. This structural motif shares some similarities with known anti-inflammatory agents, warranting a systematic investigation into its potential to modulate inflammatory pathways.

The primary hypothesis is that this compound will exhibit anti-inflammatory properties by targeting key enzymatic and signaling pathways that are central to the inflammatory response. This guide details a tiered screening approach, beginning with fundamental safety and antioxidant assessments, followed by targeted in-vitro enzymatic and cell-based assays, and culminating in a well-established in-vivo model of acute inflammation.

Pre-screening and Safety Assessment

Before embarking on specific anti-inflammatory assays, it is crucial to establish a preliminary safety and chemical profile of the test compound.

Cytotoxicity Assessment

Causality: It is imperative to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed anti-inflammatory effects are not a result of cell death but are due to specific modulatory activity. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4]

Experimental Protocol: MTT Assay for Cell Viability [1][2][5]

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest non-toxic concentration will be used for subsequent cell-based assays.

Antioxidant Potential

Causality: Oxidative stress is intricately linked with inflammation. Assessing the antioxidant capacity of the compound can provide initial insights into a potential mechanism of action, as scavenging free radicals can ameliorate inflammatory processes. The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a common method to measure the total antioxidant capacity of a sample.[6][7][8][9]

Experimental Protocol: TEAC Assay [7][10]

-

ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Standard Curve: Prepare a standard curve using various concentrations of Trolox.

-

Sample Reaction: Add 25 µL of diluted this compound samples or Trolox standards to a 96-well plate.

-

ABTS Addition: Add 150 µL of the diluted ABTS•+ solution to each well.

-

Absorbance Measurement: Measure the absorbance at 734 nm after a short incubation period.

-

Data Analysis: Calculate the TEAC value by comparing the antioxidant capacity of the sample to the Trolox standard curve.

hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12][13] Early assessment of hERG liability is essential to de-risk a compound.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition [12][14][15]

-

Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of this compound sequentially to the cells using an automated patch-clamp system.

-

Electrophysiological Recording: Record the hERG current in response to a specific voltage protocol before and after compound application.

-

Data Analysis: Determine the percentage inhibition of the hERG current at each concentration and calculate the IC50 value.

In-Vitro Anti-inflammatory Screening

This phase focuses on evaluating the direct effects of this compound on key enzymes and cellular pathways involved in inflammation.

Cyclooxygenase (COX) Enzyme Inhibition

Causality: Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[16] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for predicting the gastrointestinal side-effect profile of a potential anti-inflammatory drug.[17][18][19]

Experimental Protocol: In-Vitro COX Inhibition Assay [16][20]

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Reaction Setup: In a 96-well plate, combine the COX enzyme, a cofactor (e.g., hematin), and the test compound (this compound) or reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable buffer.

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity at various compound concentrations and determine the IC50 values.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Causality: Macrophages are key players in the inflammatory response. Upon activation by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21][22][23] Assessing the ability of a compound to suppress the production of these cytokines provides a direct measure of its anti-inflammatory potential at the cellular level.[24][25][26]

Experimental Protocol: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages [21][24][27]

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate and pre-treat with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production.[22]

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

-

Data Analysis: Determine the dose-dependent inhibition of TNF-α and IL-6 production by this compound.

NF-κB Signaling Pathway Modulation

Causality: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2.[28][29][30][31][32] Investigating the effect of the test compound on NF-κB activation can elucidate a key upstream mechanism of its anti-inflammatory action.

Workflow: Investigating NF-κB Pathway Modulation

In-Vivo Anti-inflammatory Screening

The final preliminary screening step involves evaluating the compound's efficacy in a living organism to provide a more holistic understanding of its anti-inflammatory potential.

Carrageenan-Induced Paw Edema in Rodents